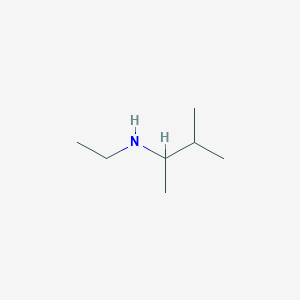

N-Ethyl-1,2-dimethylpropylamine

Description

The exact mass of the compound 2-Butanamine, N-ethyl-3-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5-8-7(4)6(2)3/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBQBRBAJDVVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027497 | |

| Record name | 2-Butanamine, N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2738-06-9 | |

| Record name | N-Ethyl-3-methyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, N-ethyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, N-ethyl-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanamine, N-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanamine, N-ethyl-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANAMINE, N-ETHYL-3-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q5SVN7L17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Significance Within the Class of Branched Secondary Amines

Amines are formally derivatives of ammonia, classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. utexas.edu N-Ethyl-1,2-dimethylpropylamine, with its two alkyl groups—ethyl and 1,2-dimethylpropyl—bonded to the nitrogen, is a secondary amine. utexas.edu

The defining feature of this compound is the 1,2-dimethylpropyl group. This substituent introduces significant steric bulk around the nitrogen atom. The nitrogen atom in alkylamines like this one is sp³ hybridized and adopts a tetrahedral geometry, with the lone pair of electrons occupying one of the orbitals. vanderbilt.edu This steric hindrance can influence the amine's reactivity, affecting the accessibility of the nitrogen's lone pair for nucleophilic attack or protonation compared to less hindered secondary amines.

Furthermore, the structure of this compound contains two chiral centers: the carbon atom at position 1 of the propyl chain (bonded to the nitrogen and a methyl group) and the carbon at position 2. This inherent chirality makes it a valuable target in fields such as asymmetric synthesis, where stereochemistry is crucial. merckmillipore.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2738-06-9 lookchem.comguidechem.com |

| Molecular Formula | C₇H₁₇N nih.govchemicalbook.com |

| Molecular Weight | 115.22 g/mol nih.govchemicalbook.com |

| IUPAC Name | N-ethyl-3-methylbutan-2-amine |

| Synonyms | EDMPA, N-Ethyl-3-methyl-2-butanamine |

| Boiling Point | 114.7°C at 760 mmHg |

| Density | 0.749 g/cm³ |

Broader Academic and Research Context for Amine Derivatives

Catalytic Approaches to Branched Secondary Amine Synthesis

The synthesis of branched secondary amines, such as this compound, is a focal point in organic chemistry due to their prevalence in pharmaceuticals and agrochemicals. Catalytic methods offer efficient and selective routes to these valuable compounds.

Reductive Amination Strategies for N-Alkylations

Reductive amination is a cornerstone for the synthesis of secondary and tertiary amines. nih.govfrontiersin.org This method involves the reaction of a carbonyl compound, in this case, 3-methyl-2-butanone (B44728) (methyl isopropyl ketone), with a primary amine, ethylamine (B1201723), to form an imine intermediate, which is then reduced to the target secondary amine, this compound. libretexts.org This process is often carried out in a one-pot reaction, offering high atom economy. frontiersin.org

Various catalytic systems have been developed to facilitate this transformation. Platinum-based catalysts, for instance, have demonstrated high selectivity and yield in the reductive alkylation of nitroarenes, a related process for generating primary amines in situ. nih.govfrontiersin.org The modification of these catalysts with acidic additives can further enhance selectivity by preventing amine degradation. nih.govfrontiersin.org Non-noble metal catalysts, such as those based on cobalt, are also gaining prominence as a more sustainable alternative. acs.orgresearchgate.net For example, a Co@CN-600-AT catalyst has been shown to be effective in the reductive amination of carbonyl compounds with nitro compounds using formic acid as a hydrogen donor. acs.org

The choice of reducing agent is also crucial. While catalytic hydrogenation with H2 is common, other reagents like sodium borohydride in conjunction with a catalyst or in a suitable solvent like 2,2,2-trifluoroethanol can also be employed for the reductive alkylation of amines. organic-chemistry.org The reaction conditions, including temperature and pressure, can be optimized to maximize the yield and selectivity of the desired branched secondary amine. A patent describes the production of N-alkyl-1,2-dimethylpropylamine through the catalytic reduction of methyl isopropyl ketone and a primary amine using a Palladium catalyst at temperatures between 50-150°C and a hydrogen partial pressure of at least 1 atm. google.com

Below is an interactive data table summarizing various catalytic systems for reductive amination.

| Catalyst System | Carbonyl Compound | Amine | Product | Key Features |

| Pd/C | Aldehydes/Ketones | Primary/Secondary Amines | Secondary/Tertiary Amines | High chemoselectivity and functional group tolerance. organic-chemistry.org |

| Pt Nanowires | Aldehydes/Ketones | Ammonia | Secondary Amines | High activity and selectivity under mild conditions. researchgate.net |

| Co@CN-600-AT | Carbonyl Compounds | Nitro Compounds | Secondary Amines | Acid-resistant, non-noble metal catalyst. acs.org |

| [RuCl2(p-cymene)]2/Ph2SiH2 | Aldehydes | Anilines | Secondary/Tertiary Amines | Highly chemoselective. organic-chemistry.org |

| Dibutyltin dichloride/Phenylsilane | Aldehydes/Ketones | Anilines/Dialkylamines | Secondary/Tertiary Amines | Effective for anilines and dialkylamines. organic-chemistry.org |

Hydroamination and Allylic Amination Protocols

Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical route to amines. wikipedia.orglibretexts.org Both intermolecular and intramolecular versions of this reaction are known, providing access to a wide range of acyclic and heterocyclic amines. wikipedia.org For the synthesis of branched secondary amines, hydroamination of alkenes is a particularly relevant strategy. nih.gov Catalysts for hydroamination span a wide range of metals, including alkali metals, rare-earth metals, and late transition metals. wikipedia.orglibretexts.orglibretexts.org The choice of catalyst influences the regioselectivity of the addition, with some systems favoring the branched (Markovnikov) product. wikipedia.org For instance, gold catalysts have been shown to promote the Markovnikov hydroamination of allenes with secondary amines, yielding allylic amines. nih.gov

Allylic amination offers another direct pathway to branched amines. nih.govnih.gov This reaction involves the functionalization of an allylic C-H bond with an amine. Recent advancements have described a dual catalytic system using visible light and cobalt to achieve the direct allylic C-H amination of alkenes with free amines, affording branched allylic amines with high regio- and chemoselectivity. nih.govnih.gov This method is notable for its ability to use strongly coordinating aliphatic amines. nih.govnih.gov Another approach involves the electrochemical generation of an electrophilic adduct from an alkene, which then reacts with a secondary amine to yield the allylic amine product. researchgate.net Palladium-catalyzed allylic amination of allyl alcohols or carbonates with secondary amines is also a well-established method for preparing allylic amines. organic-chemistry.org

Direct N-Alkylation and Amination Reactions

Direct N-alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. However, controlling the reaction to prevent over-alkylation to the tertiary amine can be challenging. organic-chemistry.org More advanced catalytic methods for direct amination are continuously being developed. These include catalytic C-H amination, where a C-H bond is directly converted to a C-N bond. This approach is highly atom-economical.

Recent research has focused on the development of catalysts that can selectively mono-alkylate primary amines. For example, cesium hydroxide has been shown to promote the selective N-monoalkylation of primary amines with alkyl halides. organic-chemistry.org Another strategy involves the reductive coupling of nitroarenes with phenols, catalyzed by palladium, to produce N-cyclohexylaniline derivatives. organic-chemistry.org Furthermore, a tetranuclear Ru-H complex with a catechol ligand has been reported to catalyze the direct deaminative coupling of two primary amines to form secondary amines. organic-chemistry.org

Multicomponent Coupling Reactions for Amine Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for rapidly building molecular complexity. wikipedia.org The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of amine-containing scaffolds. wikipedia.orgwikipedia.org

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. organic-chemistry.orgnumberanalytics.com While the classical Ugi reaction typically requires primary amines, modifications have been developed to allow for the use of secondary amines. acs.orgnih.gov For instance, the use of an aminoborane as an iminium ion generator enables the coupling of aldehydes, secondary amines, and isocyanides under non-acidic conditions. acs.orgnih.gov

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction can be used to generate complex peptide-like structures which, after further transformations, can lead to valuable amine-containing building blocks. acs.orgnih.gov

Stereoselective and Enantioselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral amines like this compound is of great importance, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Asymmetric Hydrogenation of Prochiral Imines

Asymmetric hydrogenation of prochiral imines is one of the most efficient methods for the synthesis of enantiomerically enriched amines. acs.orgrsc.orgnih.gov This approach involves the reduction of an imine, formed from the condensation of a ketone and an amine, using a chiral catalyst. The catalyst directs the addition of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer of the amine product.

A wide variety of chiral catalysts have been developed for this purpose, often based on transition metals like iridium, rhodium, and palladium complexed with chiral ligands. acs.orgrsc.orgacs.orgdicp.ac.cn For the synthesis of this compound enantiomers, the corresponding prochiral imine would be formed from 3-methyl-2-butanone and ethylamine. The choice of chiral ligand is critical for achieving high enantioselectivity. acs.org Chiral phosphine ligands, phosphine-oxazoline ligands, and N-heterocyclic carbenes are among the ligand classes that have shown outstanding performance in asymmetric imine hydrogenation. acs.orgacs.org

The development of chiral Brønsted acids as organocatalysts for imine reduction has also emerged as a powerful metal-free alternative. core.ac.uk These catalysts activate the imine by protonation, forming an ion pair with the chiral counterion, which then directs the stereochemical outcome of the reduction. core.ac.uk

Below is an interactive data table summarizing different catalyst systems for asymmetric imine hydrogenation.

| Catalyst System | Imine Substrate | Product | Enantioselectivity (ee) | Key Features |

| Ir/f-binaphane | Sterically hindered N-aryl alkylarylimines | Chiral amines | Excellent | Effective for sterically demanding substrates. acs.org |

| Ir-MaxPHOX | N-alkyl imines | Chiral amines | Up to 94% | Operates under mild conditions. acs.org |

| Pd(OAc)2/Chiral Ligand | N-tosylimines | Chiral amines | High | Uses an inexpensive palladium salt. researchgate.net |

| Chiral Phosphoric Acid | Imines | Chiral amines | High | Metal-free organocatalytic system. core.ac.uk |

| Ru-TsDPEN | N-aryl ketimines | Chiral amines | Up to 99% | Used in asymmetric transfer hydrogenation. scispace.com |

Chiral Catalyst and Ligand Design for Enantiocontrol

The precise control of chirality is a central theme in modern chemical synthesis, particularly for producing enantiomerically pure pharmaceuticals and fine chemicals. nih.gov In the context of synthesizing branched secondary amines, enantioselective metal-based catalysis, often guided by chiral ligands, is a cornerstone strategy. nih.gov Access to specific enantiomers of a target molecule is typically achieved through meticulous ligand design. nih.gov

Chiral bisphosphines are a widely applied class of "privileged ligands" in asymmetric catalysis. nih.govenamine.net Their effectiveness stems from the formation of stable chelate complexes with transition metals like rhodium or ruthenium, creating a well-defined chiral environment that directs the stereochemical outcome of reactions such as asymmetric hydrogenation. enamine.net The development of switchable phosphine ligands represents a significant innovation, allowing for the modulation of chirality through an external trigger, such as light. nih.gov This approach avoids the need for separate syntheses to obtain different enantiomers. For instance, a photoswitchable chiral bisphosphine, incorporating a unidirectional light-driven molecular motor, has been used to invert the stereoselectivity in a palladium-catalyzed desymmetrization reaction. nih.gov Light-induced changes to the ligand's geometry and helicity can selectively produce either enantiomer of the product. nih.gov

Another important class of ligands is chiral aminoalcohols, which can serve as chiral auxiliaries or as ligands for asymmetric catalysts. enamine.netresearchgate.net Ligands derived from compounds like N-[(S)-α-phenylethyl]-trans-β-aminocyclohexanols have been synthesized and evaluated as catalysts. researchgate.net When used in the addition of diethylzinc to benzaldehyde, these ligands have demonstrated the ability to induce low to good enantioselectivities, with the highest reaching up to 76% enantiomeric excess (ee). researchgate.net The design of these ligands is often based on readily available chiral starting materials. enamine.net

Chiral Ligands for Enantioselective Amine Synthesis| Ligand Class | Description | Application Example | Source |

|---|---|---|---|

| Chiral Diphosphines | Ligands containing two phosphine groups connected by a chiral backbone. They form stable complexes with metals like Rhodium and Ruthenium. | Asymmetric hydrogenation of C=C and C=O bonds, hydrosilylation, and hydroformylation. | enamine.net |

| Photoswitchable Bisphosphines | Chiral bisphosphines integrated with a molecular motor that changes conformation upon light irradiation, thereby altering the chiral environment. | Inverting enantioselectivity in Pd-catalyzed desymmetrization reactions. | nih.gov |

| Chiral Aminoalcohols | Compounds containing both amino and alcohol functional groups on a chiral scaffold. Used as chiral auxiliaries or ligands. | Catalyzing the enantioselective addition of dialkylzinc reagents to aldehydes. | enamine.netresearchgate.net |

| N-(S)-α-phenylethyl derivatives | Ligands derived from readily available (S)-α-phenylethylamine, often incorporating other chiral structures like trans-β-aminocyclohexanol. | Achieved up to 76% ee in the addition of diethylzinc to benzaldehyde. | researchgate.net |

Brønsted Base Assisted Stereoselective Transformations

The development of new methodologies for creating enantiomerically enriched secondary and tertiary amines often involves the use of Brønsted bases. ehu.eusehu.eus These bases can assist in key bond-forming reactions such as the Mannich, nitro-Mannich, and α-amination reactions. ehu.eusehu.eus This approach focuses on developing organocatalytic methods, which avoid the use of metals, aligning with greener chemistry principles. The thesis work of Iñaki Bastida Saiz, for example, centered on developing new Brønsted base-assisted methodologies for synthesizing secondary and tertiary amines of synthetic and potential biological utility. ehu.eusehu.eus Such strategies are crucial for constructing complex amine structures with high stereocontrol.

Biocatalytic Pathways for Chiral Secondary Amines

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral amines. nih.gov Engineered enzymes offer high efficiency and selectivity under mild, aqueous conditions. nih.gov Several classes of enzymes are particularly relevant for the production of chiral secondary amines.

Imine reductases (IREDs) and reductive aminases (RedAms) are key enzymes that catalyze the reduction of imines to amines with high stereoselectivity. manchester.ac.ukacs.orgnih.gov IREDs, in particular, provide a direct route to chiral secondary and tertiary amines. manchester.ac.uk Biocatalytic cascades that combine the activity of multiple enzymes in one pot are especially efficient. A dual-enzyme system using an ene-reductase (ERed) with an IRED or RedAm allows for the conversion of α,β-unsaturated ketones into secondary and tertiary amines containing two stereocenters, achieving very high chemical purity and stereoselectivity (up to >99%). acs.orgnih.gov

Amine dehydrogenases (AmDHs) catalyze the synthesis of chiral amines via the reductive amination of a ketone or aldehyde. nih.gov Through protein engineering, the substrate scope of natural AmDHs has been expanded to accept ketones rather than just α-keto acids, enabling the synthesis of a wider variety of chiral amines with excellent stereoselectivity. nih.gov

Transaminases (TAs) are another important class of enzymes that transfer an amino group from a donor molecule to a prochiral ketone. nih.govresearchgate.net While wild-type enzymes are often limited to smaller substrates, extensive protein engineering has produced variants capable of accommodating bulky and complex molecules, making them suitable for preparing intricate pharmaceutical intermediates. nih.gov

Enzyme Classes for Chiral Secondary Amine Synthesis| Enzyme Class | Reaction Catalyzed | Key Advantages | Source |

|---|---|---|---|

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Asymmetric reduction of pre-formed imines to chiral amines. | Direct access to chiral secondary and tertiary amines with high selectivity. Can be used in cascade reactions. | manchester.ac.ukacs.orgnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes using ammonia or other amines as the amino donor. | Protein engineering has expanded substrate scope to non-natural ketones with excellent stereoselectivity. | nih.gov |

| Transaminases (TAs) | Transfer of an amine group from a donor substrate to a prochiral ketone acceptor. | High stereoselectivity; extensive engineering has created variants for bulky, complex substrates. | nih.govresearchgate.net |

| Ene-Reductases (EReds) | Reduction of activated C=C double bonds. | Used in cascades with IREDs/RedAms to synthesize amines with multiple stereocenters from α,β-unsaturated ketones. | acs.orgnih.gov |

Green Chemistry Applications in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for amines. The focus is on developing sustainable catalytic systems and employing reaction conditions that minimize environmental impact.

Sustainable Catalytic Systems for Amine Formation

Biocatalysis is a prime example of a sustainable catalytic system. The use of engineered enzymes like IREDs, AmDHs, and transaminases for amine synthesis occurs under mild conditions (physiological pH and temperature) in aqueous media, significantly reducing the need for harsh reagents and organic solvents. nih.govmanchester.ac.uk Furthermore, the development of enzymatic cascades, where multiple reaction steps are performed in a single vessel, improves atom economy and reduces waste from intermediate purification steps. acs.orgnih.gov

Beyond biocatalysis, other catalytic systems offer green advantages. For instance, γ-alumina has been used as an inexpensive and robust catalyst for the gas-phase N-alkylation of amines with alcohols. designer-drug.com This procedure is applicable to a large number of alcohols and amines, and the solvent-free conditions and replacement of expensive metal catalysts with cheap γ-alumina are significant benefits. designer-drug.com

Solvent-Free and Environmentally Benign Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a key goal of green chemistry. mostwiedzy.pl Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, provides a powerful method for solvent-free synthesis. mostwiedzy.pl A rapid, efficient, and solvent-free procedure for the N-methylation of secondary amines has been developed using a vibrational ball mill, with high yields achieved in as little as 20 minutes. mostwiedzy.pl

Solvent-free reductive amination of aldehydes and ketones can also be achieved using sodium borohydride as the reducing agent with boric acid as an activator. organic-chemistry.org Another approach involves using methoxysilanes as coupling agents for the formation of amide bonds without a solvent and without the need to exclude air and moisture, showcasing a robust and environmentally friendly methodology. nih.govresearchgate.net Gas-phase reactions, such as the previously mentioned N-alkylation over γ-alumina, also represent an important solvent-free strategy. designer-drug.com These methods collectively contribute to making the synthesis of branched secondary amines cleaner, safer, and more sustainable.

Mechanistic Investigations and Reactivity Profiles of N Ethyl 1,2 Dimethylpropylamine

Fundamental Reactivity of Secondary Amines

The reactivity of an amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as both a base and a nucleophile. libretexts.org The environment of this lone pair, shaped by the attached alkyl groups, fine-tunes these properties.

Nucleophilicity and Basicity of N-Ethyl-1,2-dimethylpropylamine: Theoretical and Experimental Correlations

Basicity refers to a compound's ability to accept a proton, a thermodynamic equilibrium property often quantified by the pKa of its conjugate acid (pKaH). Nucleophilicity, in contrast, is a kinetic measure of how readily a species donates its electron pair to an electrophilic center to form a new bond. algoreducation.comchemicalforums.com While stronger bases are often stronger nucleophiles, this correlation is not always direct, especially when steric hindrance is a significant factor. chemicalforums.commasterorganicchemistry.com

For this compound, the nitrogen atom is bonded to two alkyl groups (ethyl and 1,2-dimethylpropyl). Alkyl groups are electron-donating, increasing the electron density on the nitrogen atom and making the lone pair more available for donation. chemistryguru.com.sg This inductive effect suggests that this compound should be a relatively strong base, likely stronger than primary amines and ammonia. studysmarter.co.uk

However, the bulky 1,2-dimethylpropyl group introduces significant steric hindrance around the nitrogen atom. rsc.org This bulkiness can impede the approach of a proton, potentially lowering its basicity compared to less hindered secondary amines. More significantly, this steric crowding dramatically impacts its nucleophilicity. While basicity involves interaction with a small proton, nucleophilicity requires attacking a larger, more sterically shielded electrophilic carbon atom. masterorganicchemistry.com Therefore, this compound is expected to be a stronger base than it is a nucleophile, a characteristic common to hindered amines like Diisopropylethylamine (Hünig's base). msu.eduwikipedia.org

Interactive Data Table: pKaH of Selected Amines in Water

| Compound | Structure | Class | pKaH |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.25 |

| Ethylamine (B1201723) | CH₃CH₂NH₂ | Primary | 10.63 |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary | 10.93 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

Data sourced from various organic chemistry data compilations.

Based on these trends, the pKaH of this compound is predicted to be in the range of 10.5-11.5, making it a moderately strong base. However, its nucleophilicity would be considerably lower than that of diethylamine due to the steric bulk of the 1,2-dimethylpropyl group. masterorganicchemistry.com

Influence of Steric and Electronic Factors on Amine Reactivity

The reactivity of this compound is a direct consequence of competing electronic and steric effects. chemistryguru.com.sgscielo.br

Electronic Effects : The two alkyl groups (ethyl and 1,2-dimethylpropyl) are electron-donating via the inductive effect. chemistryguru.com.sg This increases the electron density on the nitrogen, enhancing its basicity and intrinsic nucleophilicity. algoreducation.com Compared to a primary amine like ethylamine, the presence of a second alkyl group in this compound leads to a greater electron-donating effect, pushing it towards higher basicity. studysmarter.co.uk

Steric Effects : Steric hindrance is the most critical factor governing the reactivity of this amine. The 1,2-dimethylpropyl group, with branching at both the alpha and beta carbons relative to the nitrogen, creates a congested environment around the nitrogen's lone pair. rsc.org This physical barrier hinders the approach of electrophiles. chemistryguru.com.sg The consequence is a significant reduction in its effectiveness as a nucleophile, especially in reactions involving sterically demanding electrophiles. masterorganicchemistry.com This effect is less pronounced for basicity, as the proton is small, but it still plays a role. masterorganicchemistry.com Amines with significant steric bulk are often used as non-nucleophilic bases in reactions where base-catalyzed elimination is desired without competing nucleophilic substitution. msu.eduwikipedia.org

Detailed Reaction Pathway Elucidation

The unique balance of steric and electronic properties in this compound dictates its behavior in common organic reactions.

Analysis of Nucleophilic Substitution Pathways

In nucleophilic substitution reactions, amines attack an electrophilic carbon, displacing a leaving group. chemistryguru.com.sg The lone pair on the nitrogen of this compound allows it to act as a nucleophile. libretexts.orgyoutube.com However, its utility in S_N2 reactions is severely limited by steric hindrance.

When reacting with a primary alkyl halide, such as bromoethane, the reaction would proceed, but likely at a much slower rate than with less hindered secondary amines like diethylamine. chemguide.co.uk The bulky 1,2-dimethylpropyl group would impede the necessary backside attack on the electrophilic carbon.

The initial reaction forms a tertiary ammonium (B1175870) salt. chemguide.co.uk (CH₃CH₂)NH(CH(CH₃)CH(CH₃)₂) + CH₃CH₂Br → [(CH₃CH₂)₂N(H)(CH(CH₃)CH(CH₃)₂)]⁺Br⁻

This salt can then be deprotonated by another molecule of the amine acting as a base to yield the neutral tertiary amine product. libretexts.org However, a significant issue in amine alkylation is overalkylation. libretexts.org The tertiary amine product is often more nucleophilic than the starting secondary amine (if sterics are not overwhelming), leading to further reaction to form a quaternary ammonium salt. msu.edu Given the steric hindrance of this compound, this subsequent reaction might be slow, but a mixture of products is still likely. libretexts.org

Radical-Mediated Reaction Mechanisms

Secondary amines can participate in radical-mediated reactions, often through the formation of an aminium radical cation (R₂NH⁺•). nih.gov These species can be generated photochemically or through single-electron transfer (SET) processes. rsc.orgrsc.org For instance, N-chloroamines, formed from the secondary amine, can undergo photolysis to generate aminium radicals. nih.govrsc.org These electrophilic radicals can then engage in reactions like intramolecular C-H amination to form heterocyclic structures. nih.govrsc.org While direct studies on this compound are absent, its structure would be amenable to such transformations, potentially leading to the formation of substituted pyrrolidines or other nitrogen-containing rings, depending on the reaction conditions and the structure of the starting material if it were part of a larger molecule.

Condensation Reactions and Imine/Iminium Intermediate Formation

Secondary amines react with aldehydes and ketones in acid-catalyzed condensation reactions. jove.comwikipedia.org Unlike primary amines which form imines (C=N), secondary amines form enamines (C=C-N). jove.comchemistrysteps.comucalgary.ca

The reaction of this compound with a carbonyl compound, such as cyclohexanone, would proceed through several steps:

Nucleophilic attack of the amine on the protonated carbonyl carbon to form a carbinolamine intermediate. youtube.com

Protonation of the hydroxyl group of the carbinolamine, turning it into a good leaving group (water). ucalgary.ca

Loss of water to form a positively charged iminium ion . chemistrysteps.commasterorganicchemistry.com This is a key intermediate.

Since the nitrogen in the iminium ion has no proton to lose, a proton must be removed from an adjacent carbon (the α-carbon of the original ketone) to achieve a neutral product. youtube.comyoutube.com This final deprotonation step forms the C=C double bond of the enamine. jove.comalmerja.com

Intramolecular Cyclization and Rearrangement Studies

The intramolecular reactions of this compound, particularly cyclization and rearrangement, are primarily explored through the lens of radical-mediated processes. The most pertinent and well-documented pathway for the cyclization of N-alkylamines is the Hofmann-Löffler-Freytag (HLF) reaction. numberanalytics.comnumberanalytics.comresearchgate.net This reaction provides a strategic route to synthesize five- and six-membered nitrogen-containing heterocycles, such as pyrrolidines and piperidines, from acyclic N-haloamines. numberanalytics.comchempedia.info

The generally accepted mechanism for the HLF reaction commences with the formation of an N-haloamine derivative of the parent amine, in this case, N-chloro-N-ethyl-1,2-dimethylpropylamine. numberanalytics.comnih.gov In the presence of an acid, this N-haloamine is protonated to form an N-haloammonium salt. Subsequent initiation, which can be achieved thermally, photochemically, or through the use of chemical initiators, leads to the homolytic cleavage of the nitrogen-halogen bond. numberanalytics.comnumberanalytics.com This homolysis generates a highly reactive nitrogen-centered radical cation.

The crux of the HLF reaction lies in the subsequent intramolecular 1,5-hydrogen atom transfer (HAT). The nitrogen-centered radical abstracts a hydrogen atom from a carbon atom within the same molecule. numberanalytics.comrsc.org This process is sterically and energetically favored when it proceeds through a six-membered cyclic transition state, leading to the formation of a more stable carbon-centered radical at the δ-position. rsc.org In the case of the N-ethyl-1,2-dimethylpropylammonium radical cation, this would involve the abstraction of a hydrogen atom from one of the methyl groups of the isopropyl moiety.

Following the 1,5-HAT, the newly formed carbon-centered radical undergoes cyclization by attacking the nitrogen atom, forming a new carbon-nitrogen bond and leading to the formation of a pyrrolidine (B122466) ring. The final step involves the neutralization of the resulting cyclic amine salt with a base to yield the final pyrrolidine product.

While specific studies detailing the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the established principles of the Hofmann-Löffler-Freytag reaction provide a robust framework for predicting its reactivity. The reaction is known to be influenced by several factors, including the nature of the halogen, the reaction conditions (acid concentration, temperature, light intensity), and the structure of the amine itself. For instance, photochemical initiation is often preferred for N-bromoamines, while thermal initiation can be effective for N-chloroamines. numberanalytics.com

Recent advancements in radical chemistry have also introduced milder and more versatile modifications of the HLF reaction, which could potentially be applied to substrates like this compound. These modified procedures often utilize different halogenating agents or radical initiators to circumvent the need for strongly acidic conditions. researchgate.net

It is important to note that other rearrangement pathways could be considered under different reaction conditions. For example, under pyrolytic conditions, secondary amines can undergo complex rearrangements, although these are generally less selective than the HLF reaction. chemrxiv.org However, for the specific transformation of this compound into a cyclic amine, the Hofmann-Löffler-Freytag reaction remains the most mechanistically plausible and synthetically relevant pathway.

Table 1: Key Intermediates in the Intramolecular Cyclization of this compound via the Hofmann-Löffler-Freytag Reaction

| Intermediate | Chemical Structure | Description |

| N-Chloro-N-ethyl-1,2-dimethylpropylamine | CCN(Cl)C(C)C(C)C | The N-halogenated precursor formed by the reaction of this compound with a chlorinating agent. |

| N-Ethyl-1,2-dimethylpropylammonium Radical Cation | [CCN(C(C)C(C)C)H]•+ | A nitrogen-centered radical cation generated by the homolytic cleavage of the N-Cl bond under acidic conditions. |

| Carbon-Centered Radical | CCN(H)C(C)C(C)C• | Formed via an intramolecular 1,5-hydrogen atom transfer from a methyl group of the isopropyl moiety to the nitrogen radical. |

| Substituted Pyrrolidinium Ion | [C1(C)C(C)N(CC)C1] | The cyclic product formed after the intramolecular attack of the carbon radical on the nitrogen atom. |

Table 2: Predicted Products of Intramolecular Cyclization

| Starting Material | Predicted Product | Reaction Type | Key Reaction Features |

| This compound | 1-Ethyl-2,3-dimethylpyrrolidine | Hofmann-Löffler-Freytag Reaction | Radical-mediated, 1,5-hydrogen atom transfer, Formation of a five-membered ring |

Computational and Theoretical Studies on N Ethyl 1,2 Dimethylpropylamine

Conformational Analysis and Energetics

In the isolated, gas-phase environment, the conformational stability of N-Ethyl-1,2-dimethylpropylamine is governed by a delicate balance of intramolecular forces, including steric repulsion between bulky alkyl groups and stabilizing dispersion forces. The relative orientation of the ethyl and 1,2-dimethylpropyl groups around the nitrogen atom defines the lowest energy structures.

When the molecule is transferred from the gas phase to a solvent, its conformational equilibrium can shift significantly. The interaction with solvent molecules, known as solvation, introduces new energetic considerations. The stability of a given conformer in solution is influenced by factors such as its dipole moment and the polarizability of the solvent. Polar solvents, for instance, tend to stabilize conformers with higher dipole moments more effectively than nonpolar solvents, potentially altering the population of the most stable conformers.

While this compound is a secondary amine and lacks a hydrogen atom directly bonded to the nitrogen to act as a conventional hydrogen bond donor, the concept of weak intramolecular interactions is still relevant. Non-covalent interactions, such as C-H···N contacts, can influence the molecule's preferred geometry. These weak hydrogen bonds can lead to more compact structures being energetically favored, impacting bond angles and dihedral angles throughout the molecular framework. The precise geometry is a result of minimizing steric strain while maximizing these weak, stabilizing interactions.

To comprehensively explore the potential energy surface and identify all relevant low-energy conformers, molecular dynamics (MD) simulations are an invaluable technique. MD simulations track the motions of atoms in this compound over time by solving Newton's equations of motion. This method allows for the system to overcome small energy barriers and sample a wide range of conformational space. The resulting trajectory provides detailed information on the relative populations of different conformers, the kinetics of interconversion between them, and the flexibility of various parts of the molecule.

Quantum Chemical Modeling (Density Functional Theory, Ab Initio, Semi-Empirical)

Quantum chemical calculations provide a rigorous framework for investigating the electronic properties and reactivity of this compound. Methods like Density Functional Theory (DFT) offer a favorable balance between computational cost and accuracy, making them a popular choice for molecules of this size.

The electronic structure of this compound can be characterized by calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

From these fundamental properties, various reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Interactive Table: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Symbol | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | - | -6.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ELUMO | - | +1.5 eV | Indicates electron-accepting ability (electrophilicity) |

| Energy Gap | ΔE | ELUMO - EHOMO | 7.7 eV | High value suggests high kinetic stability |

| Ionization Potential | IP | -EHOMO | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | -1.5 eV | Energy released when an electron is added |

| Global Hardness | η | (IP - EA) / 2 | 3.85 eV | Measures resistance to change in electron distribution |

| Chemical Potential | μ | -(IP + EA) / 2 | -2.35 eV | Represents the "escaping tendency" of electrons |

| Electrophilicity Index | ω | μ² / (2η) | 0.72 eV | Quantifies the global electrophilic nature of the molecule |

To understand the mechanism of a chemical reaction involving this compound, it is essential to identify the transition state (TS)—the highest energy point along the reaction pathway. Quantum chemical methods can be used to locate the geometry of the TS and calculate its energy. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This provides a detailed, step-by-step visualization of the geometric changes that occur during the chemical transformation, confirming that the identified transition state correctly links the desired reactants and products.

Theoretical Prediction of Physicochemical Properties (Basicity, Nucleophilicity)

The physicochemical properties of a molecule, such as its basicity and nucleophilicity, are fundamental to understanding its reactivity and potential applications. In the absence of extensive experimental data for this compound, computational and theoretical chemistry offer valuable tools for their prediction. These predictions are typically grounded in the electronic and steric characteristics of the molecule.

Basicity

The basicity of an amine is primarily determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This is influenced by several factors, including inductive effects, steric hindrance, and solvation effects. For this compound, a secondary amine, the nitrogen atom is bonded to an ethyl group and a 1,2-dimethylpropyl group. Both alkyl groups are electron-donating, which increases the electron density on the nitrogen, thereby enhancing its basicity compared to ammonia.

However, the order of basicity among primary, secondary, and tertiary amines is not straightforward and depends on the medium. In the gas phase, the basicity generally follows the order: tertiary > secondary > primary, due to the cumulative electron-donating effect of the alkyl groups. In aqueous solution, this trend is often disrupted, with secondary amines frequently being the most basic. This is attributed to a combination of inductive effects and solvation effects, where the protonated secondary amine is more effectively stabilized by hydrogen bonding with water molecules compared to a more sterically hindered protonated tertiary amine.

For this compound, significant steric hindrance is expected due to the bulky 1,2-dimethylpropyl group. This steric bulk can impede the approach of a proton and also hinder the solvation of the resulting conjugate acid. A useful comparison can be made with diisopropylamine, another sterically hindered secondary amine, which has an experimental pKa of its conjugate acid of 11.07 in water. wikipedia.org Given the structural similarities, the pKa of protonated this compound is predicted to be in a similar range. The combination of the electron-donating ethyl group and the branched alkyl group would suggest a strong intrinsic basicity, potentially modulated downwards slightly by steric effects on solvation compared to less hindered secondary amines.

| Compound | Structure | Type | Predicted/Experimental pKa of Conjugate Acid (in water) |

|---|---|---|---|

| Ammonia | NH₃ | - | 9.25 |

| Ethylamine (B1201723) | CH₃CH₂NH₂ | Primary | 10.63 |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary | 10.93 |

| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary (Sterically Hindered) | 11.07 wikipedia.org |

| N-Ethyl-1,2-dimethylpropylamine | CH₃CH₂NHCH(CH₃)CH(CH₃)₂ | Secondary (Sterically Hindered) | Estimated to be around 11.0 |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

Nucleophilicity

Nucleophilicity refers to the ability of an amine to donate its lone pair of electrons to an electrophilic atom other than a proton. While closely related to basicity, nucleophilicity is more sensitive to steric hindrance. The bulky 1,2-dimethylpropyl group in this compound is expected to significantly influence its nucleophilic character.

Generally, for a given atom, nucleophilicity parallels basicity. However, sterically hindered bases are often poor nucleophiles. This is known as the "non-nucleophilic base" concept. For instance, lithium diisopropylamide (LDA), the deprotonated form of diisopropylamine, is a very strong base but a poor nucleophile due to the steric bulk of the two isopropyl groups. wikipedia.org

Similarly, this compound is predicted to be a weaker nucleophile than less sterically hindered secondary amines like diethylamine. The large alkyl group would sterically shield the nitrogen's lone pair, making it difficult to attack a sterically demanding electrophilic center. Computational studies can model the transition state of a nucleophilic substitution reaction to predict the activation energy, thereby quantifying the nucleophilicity. The reactivity order of aliphatic amines in nucleophilic substitution reactions has been shown to be sensitive to steric effects, with reactivity sometimes following the order of primary > secondary > tertiary.

| Compound | Structure | Type | Predicted Relative Nucleophilicity |

|---|---|---|---|

| Ethylamine | CH₃CH₂NH₂ | Primary | High |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | High |

| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary (Sterically Hindered) | Low to Moderate |

| N-Ethyl-1,2-dimethylpropylamine | CH₃CH₂NHCH(CH₃)CH(CH₃)₂ | Secondary (Sterically Hindered) | Low to Moderate |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | Moderate (often acts as a non-nucleophilic base) |

Advanced Analytical Methodologies for N Ethyl 1,2 Dimethylpropylamine Research

Spectroscopic Characterization and Reaction Monitoring

Spectroscopic techniques are indispensable tools in the study of N-Ethyl-1,2-dimethylpropylamine, providing detailed information at the molecular level. These methods allow for both qualitative and quantitative analysis, offering insights into the compound's structure, purity, and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation of this compound in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the molecular structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (on ethyl group) | ~1.1 | Triplet |

| CH₂ (on ethyl group) | ~2.6 | Quartet |

| CH₃ (at position 1) | ~1.0 | Doublet |

| CH₃ (at position 2, diastereotopic) | ~0.9 | Doublet |

| CH (at position 1) | ~2.5 | Multiplet |

| CH (at position 2) | ~1.6 | Multiplet |

| NH | Variable | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (on ethyl group) | ~15 |

| CH₂ (on ethyl group) | ~45 |

| CH₃ (at position 1) | ~16 |

| CH₃ (at position 2, diastereotopic) | ~20 |

| CH (at position 1) | ~60 |

| CH (at position 2) | ~33 |

Note: The predicted values are based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and ligand exchange. nist.gov For a chiral and flexible molecule like this compound, DNMR can provide valuable insights into its dynamic behavior in solution. Processes such as nitrogen inversion, rotation around the C-N bonds, and intramolecular hydrogen bonding can be investigated by monitoring changes in the NMR spectra at different temperatures.

At low temperatures, these dynamic processes may be slow on the NMR timescale, resulting in separate signals for different conformers. As the temperature increases, the rate of exchange between conformers increases, leading to broadening of the NMR signals and eventually coalescence into a single averaged signal. By analyzing the line shape of the signals at various temperatures, kinetic parameters such as the activation energy for these dynamic processes can be determined. docbrown.info For instance, studies on structurally similar amines, like the sec-butyl amine ligand in a chiral rhenium polyhydride complex, have successfully utilized dynamic NMR to characterize ligand rearrangements and exchange processes. docbrown.infodocbrown.info This methodology could be applied to study the conformational dynamics of this compound, providing a deeper understanding of its stereochemical properties.

The synthesis of this compound can be monitored in real-time using advanced NMR techniques, such as microfluidic NMR. This approach combines the analytical power of NMR with the advantages of microfluidics, allowing for the continuous monitoring of chemical reactions in small volumes. vaia.comnist.govlibretexts.orgsigmaaldrich.com By flowing the reactants through a microfluidic chip placed within the NMR spectrometer, the progress of the reaction can be followed by acquiring a series of NMR spectra over time. chemicalbook.com

This technique is particularly useful for studying reaction kinetics, identifying reaction intermediates, and optimizing reaction conditions. For example, the formation of this compound via the reductive amination of 3-methyl-2-butanone (B44728) with ethylamine (B1201723) could be monitored to determine the rate of imine formation and its subsequent reduction. The high resolution of NMR allows for the simultaneous tracking of reactants, intermediates, and products, providing a comprehensive picture of the reaction mechanism. vaia.comsigmaaldrich.com

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS)

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern. When coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for the analysis of complex mixtures containing this amine.

Aliphatic amines like this compound undergo characteristic fragmentation in the mass spectrometer, primarily through α-cleavage. This involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable, resonance-stabilized cation. For this compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions. Analysis of the mass spectrum of the closely related N-ethylpropylamine shows prominent peaks corresponding to these types of cleavages.

Predicted Mass Spectral Fragmentation Data for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 115 | [C₇H₁₇N]⁺ | Molecular Ion (M⁺) |

| 100 | [C₆H₁₄N]⁺ | Loss of a methyl radical (CH₃•) from the isopropyl group |

| 86 | [C₅H₁₂N]⁺ | Loss of an ethyl radical (C₂H₅•) from the N-ethyl group |

| 72 | [C₄H₁₀N]⁺ | α-cleavage: loss of an isopropyl radical ((CH₃)₂CH•) |

| 58 | [C₃H₈N]⁺ | α-cleavage: loss of a sec-butyl radical (CH₃CH(CH₃)CH₂•) |

Note: The predicted fragmentation is based on established principles of amine mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of this compound in complex matrices. A method for the determination of various aliphatic amines in workplace air using headspace GC-MS has been developed, demonstrating the utility of this technique for trace analysis.

Other Advanced Spectroscopic Probes (e.g., Molecular Rotational Resonance Spectroscopy)

Molecular Rotational Resonance (MRR) spectroscopy is an advanced gas-phase technique that provides highly precise information about the three-dimensional structure of molecules. It measures the frequencies of rotational transitions, which are unique to the specific arrangement of atoms in a molecule. This makes MRR an exceptionally powerful tool for distinguishing between isomers, including enantiomers of chiral molecules.

Given that this compound is a chiral molecule, MRR spectroscopy offers a unique advantage for its stereochemical analysis. While direct analysis can distinguish between diastereomers, enantiomers can be differentiated using a technique called chiral tagging. This involves forming a non-covalent complex between the chiral amine and a chiral "tag" molecule of known absolute configuration. The resulting diastereomeric complexes will have distinct rotational spectra, allowing for the unambiguous identification of each enantiomer and the determination of enantiomeric excess. This capability makes MRR a promising research tool for in-depth stereochemical studies of this compound.

Chromatographic Separation and Purity Assessment

Chromatography stands as a cornerstone for the analysis of this compound, a volatile and basic compound. The selection of the appropriate chromatographic technique is paramount to achieving accurate and reliable results.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography (GC) is a primary method for the analysis of volatile amines like this compound. restek.comrestek.com However, the basic nature and high polarity of these compounds present significant analytical challenges. restek.comgcms.cz These characteristics can lead to interactions with active sites within the GC column and sample pathway, resulting in broad and tailing peaks that are difficult to integrate accurately. restek.comgcms.cz To overcome these issues, highly inert capillary columns with good retention and efficiency are necessary. gcms.cz

The analysis of volatile amines is important in various industries, including the petrochemical sector where they are used to inhibit corrosion and as gas-scrubbing agents. restek.com The development of specialized GC columns, such as those with base-modified polyethylene (B3416737) glycol or stable bonded siloxane phases, has improved the analysis of volatile amines. restek.comgcms.cz These columns are designed to be more robust and can withstand harsh matrices, including the presence of water, which can cause conventional siloxane columns to break down. restek.comgcms.cz A patent for the production of this compound reported a purity of 99.8% as determined by gas chromatography. google.com

Researchers have developed a generic and rapid gas chromatography-flame ionization detection (GC-FID) method for quantifying over 25 volatile amines and other polar basic compounds. chromatographyonline.com This method offers a single 16-minute run using standard GC-FID instrumentation, demonstrating excellent sensitivity, precision, and accuracy. chromatographyonline.com

Table 1: GC-FID Method Parameters for Volatile Amine Analysis

| Parameter | Value |

| Column | Specialized Volatile Amine Column |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Run Time | 16 minutes |

| Application | Quantitation of volatile amines in pharmaceuticals and synthetic intermediates |

This table summarizes the key parameters of a generic GC-FID method developed for the analysis of volatile amines. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) in Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of amines, including this compound, particularly in the context of reaction product mixtures. sielc.comthermofisher.com The analysis of primary and secondary amines by HPLC can be challenging due to poor peak shape, lack of retention on standard C18 columns, and the absence of a UV chromophore in many of these compounds. sielc.com

To address these challenges, pre-column derivatization is a widely accepted technique. thermofisher.comsigmaaldrich.com This involves reacting the amine with a reagent to form a derivative that has strong UV absorption or fluorescence, thereby enhancing detection sensitivity and improving retention by reducing polarity. thermofisher.comsigmaaldrich.com Common derivatizing reagents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.com

The choice of the HPLC column is also critical. Mixed-mode columns, such as the Primesep A, have shown success in separating ammonia, primary, and secondary amines. sielc.com These columns offer unique selectivity for hydrophilic and basic compounds. sielc.com A study on the determination of primary and secondary aliphatic amines utilized a C8 column with a mobile phase of methanol-tetrahydrofuran-HAc-NaAc buffer for baseline separation of derivatized amines. nih.gov

Table 2: HPLC Method for Derivatized Aliphatic Amines

| Parameter | Value |

| Column | C8 |

| Mobile Phase | Methanol-tetrahydrofuran-50mM pH 6.50 HAc-NaAc buffer (55/5/40, v/v/v) |

| Detection | Fluorescence (Excitation: 490 nm, Emission: 510 nm) |

| Application | Determination of trace aliphatic amines |

This table outlines the HPLC conditions used for the analysis of derivatized primary and secondary aliphatic amines, demonstrating the high sensitivity of the method. nih.gov

Chiral Chromatography for Enantiomeric Purity Determination

For chiral amines like this compound, determining the enantiomeric purity is often a critical requirement. Chiral chromatography is the most effective method for separating enantiomers and determining their relative proportions. This can be achieved through either chiral stationary phases (CSPs) in GC or HPLC, or by using chiral derivatizing agents followed by analysis on a standard achiral column.

One approach involves the use of chiral fluorescent derivatization reagents to create diastereomeric derivatives that can be separated by reversed-phase HPLC. elsevierpure.com The elution order of the diastereomers can depend on the specific chiral selector used in the derivatizing agent. elsevierpure.com Another innovative method utilizes the self-assembly of 2-formylphenylboronic acid with a chiral diol and the chiral amine of interest. nih.gov This forms two diastereomeric iminoboronates that exhibit different fluorescence intensities, allowing for the accurate determination of the enantiomeric excess with low error margins. nih.gov Simple NMR protocols have also been developed for analyzing the enantiomeric purity of chiral primary amines. sigmaaldrich.com

Applications of N Ethyl 1,2 Dimethylpropylamine in Advanced Organic Synthesis

N-Ethyl-1,2-dimethylpropylamine as a Key Synthetic Intermediate

The strategic importance of this compound lies in its utility as a starting material for the synthesis of more elaborate molecules. The presence of both a secondary amine and a chiral backbone allows for a variety of chemical modifications, making it a valuable synthon for creating libraries of compounds with diverse functionalities. Organic chemists can exploit the reactivity of the N-H bond for alkylation, acylation, and other nitrogen-centered transformations, while the chiral scaffold can be incorporated into larger molecules to influence their stereochemical outcome.

Derivatization to Ligands for Transition Metal Catalysis

A significant application of this compound is its derivatization into specialized ligands for transition metal catalysis. The nitrogen atom of the amine can coordinate to a metal center, and by introducing other donor atoms into the molecular framework, multidentate ligands can be synthesized. These ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts in a wide range of organic transformations.

Design and Synthesis of Chiral N-Based Ligands

The inherent chirality of this compound makes it an excellent starting point for the design and synthesis of chiral N-based ligands. These ligands are instrumental in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The synthesis of such ligands often involves the introduction of other coordinating groups, such as phosphines, pyridines, or oxazolines, onto the this compound framework. The spatial arrangement of these groups around the metal center, dictated by the chiral backbone of the original amine, creates a chiral environment that can effectively control the stereoselectivity of a catalytic reaction.

For instance, chiral 1,2-diamines, which are structurally related to this compound, are recognized as crucial structural motifs in powerful ligands for transition metal-catalyzed asymmetric reactions. nih.gov The synthesis of these ligands often requires meticulous control of stereochemistry to achieve high enantioselectivity in catalytic processes. nih.govresearchgate.net

Influence of Ligand Architecture on Catalytic Performance

Research in the broader field of transition metal catalysis has consistently demonstrated that even subtle changes in ligand structure can lead to significant differences in catalytic outcomes. mdpi.com For example, the steric hindrance provided by bulky groups on the ligand can influence the coordination of the substrate to the metal center, thereby affecting the regioselectivity and stereoselectivity of the reaction. The electronic properties of the ligand, whether it is electron-donating or electron-withdrawing, also play a critical role in tuning the reactivity of the metal catalyst. In the context of ligands derived from this compound, a systematic variation of its structure would allow for the fine-tuning of the catalyst's properties for a specific application.

Role in the Synthesis of Structurally Complex Organic Molecules

The utility of this compound and its derivatives extends to the synthesis of structurally complex organic molecules. Chiral amines and their derived ligands are frequently employed in key steps of total synthesis campaigns, where precise control of stereochemistry is paramount. The ability to induce asymmetry in chemical transformations makes these compounds indispensable tools for constructing complex natural products and pharmaceuticals.

Emerging Research Frontiers and Unexplored Avenues for N Ethyl 1,2 Dimethylpropylamine Chemistry

Innovative Synthetic Strategies and Method Development

Traditional methods for the synthesis of secondary amines, such as the alkylation of primary amines with alkyl halides, often suffer from drawbacks like poor selectivity and the formation of stoichiometric waste. rsc.org Recent research has focused on developing more sophisticated and efficient strategies that could be applied to the synthesis of N-Ethyl-1,2-dimethylpropylamine.

One promising approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology . This elegant strategy involves the catalytic dehydrogenation of an alcohol to an intermediate aldehyde or ketone, which then undergoes reductive amination with an amine. The hydrogen that was "borrowed" from the alcohol is then used for the reduction of the resulting imine. epa.govacs.org This method is highly atom-economical as the only byproduct is water. For the synthesis of this compound, this could involve the reaction of 3-methyl-2-butanol with ethylamine (B1201723), catalyzed by a transition metal complex, such as those based on iridium or ruthenium. epa.govorganic-chemistry.org

Photocatalytic methods are also gaining traction for N-alkylation reactions. These methods utilize light energy to drive the reaction, often under mild conditions. acs.orgresearchgate.net For instance, a photocatalytic system could enable the N-alkylation of 1,2-dimethylpropylamine (B1361077) with an ethylating agent derived from ethanol. nih.gov

Another innovative strategy involves the deoxygenative photochemical alkylation of secondary amides . This method allows for the synthesis of α-branched secondary amines and could be adapted for the synthesis of this compound. nih.gov

The direct reductive amination of ketones is another key area of development, particularly for the synthesis of sterically hindered amines. rsc.orgnih.gov The reaction of 3-methyl-2-butanone (B44728) with ethylamine in the presence of a suitable reducing agent and catalyst could provide a direct route to this compound. nih.gov

| Synthetic Strategy | Potential Reactants for this compound Synthesis | Key Advantages |

| Borrowing Hydrogen | 3-Methyl-2-butanol and Ethylamine | High atom economy (water is the only byproduct) |

| Photocatalysis | 1,2-Dimethylpropylamine and an Ethylating Agent (e.g., from ethanol) | Mild reaction conditions, use of light energy |

| Deoxygenative Alkylation | A secondary amide precursor | Access to sterically hindered amines |

| Direct Reductive Amination | 3-Methyl-2-butanone and Ethylamine | Direct, one-pot synthesis |

Integration of Computational Design and Machine Learning in Amine Synthesis

The synthesis of a specific amine like this compound with desired efficiency and selectivity can be a complex challenge. Computational chemistry and machine learning are emerging as powerful tools to address these challenges by enabling the prediction of reaction outcomes and the optimization of reaction conditions. acs.org

Density Functional Theory (DFT) studies can provide detailed insights into the reaction mechanisms of amine synthesis, such as reductive amination. nih.govnih.govrsc.orgacs.org By understanding the thermodynamics and kinetics of different reaction pathways, researchers can rationally design more efficient catalytic systems. For example, computational studies can help in selecting the optimal catalyst and reaction conditions (like pH and solvent) to favor the formation of the desired iminium intermediate and its subsequent reduction in the synthesis of this compound. nih.govrsc.org

Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the yield of the desired product. acs.orgmdpi.comnih.govcmu.edu This predictive power can be harnessed to optimize the synthesis of this compound by exploring a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading) in silico, thus reducing the need for extensive experimental screening. ML models can also aid in the discovery of novel synthetic routes by identifying non-obvious correlations between reactants, catalysts, and reaction outcomes. nih.govcmu.edu

| Computational Tool | Application in this compound Synthesis | Potential Impact |

| Density Functional Theory (DFT) | Mechanistic investigation of reductive amination pathways. | Rational design of catalysts and optimization of reaction conditions. |

| Machine Learning (ML) | Prediction of reaction yields and outcomes. | Accelerated optimization of synthesis and discovery of new synthetic routes. |

Advancements in Sustainable and Atom-Economical Amine Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a strong emphasis on sustainability and atom economy. rsc.orggctlc.orgscrivenerpublishing.com For the synthesis of this compound, several emerging strategies align with these principles.

As mentioned earlier, the "borrowing hydrogen" methodology is a prime example of an atom-economical reaction, producing only water as a byproduct. epa.govsemanticscholar.org The use of renewable resources is another key aspect of sustainable synthesis. rsc.org Investigating routes to this compound that start from bio-derived feedstocks would be a significant step towards a more sustainable chemical industry. rsc.org

Reductive amination , a cornerstone of amine synthesis, is also being refined to be more environmentally friendly. gctlc.orgresearchgate.net This includes the use of greener reducing agents and catalysts, as well as performing the reaction in more benign solvents. The direct amination of alcohols with ammonia or amines is considered a green alternative to traditional methods. acs.org

| Sustainable Approach | Relevance to this compound | Environmental Benefit |

| Borrowing Hydrogen | Synthesis from 3-methyl-2-butanol and ethylamine. | High atom economy, water as the only byproduct. |

| Use of Renewable Feedstocks | Exploring bio-based routes to the precursor molecules. | Reduced reliance on fossil fuels. |

| Green Reductive Amination | Employing eco-friendly reducing agents and solvents. | Minimized environmental impact. |

| Heterogeneous Catalysis | Development of recyclable catalysts for the synthesis. | Reduced waste and improved process efficiency. |

Discovery of Novel Catalytic and Material Science Applications

While the primary applications of this compound are established, its unique structure as a sterically hindered secondary amine suggests potential for unexplored applications in catalysis and material science.

In the realm of catalysis , secondary amines can act as organocatalysts or as ligands for transition metal catalysts. researchgate.netnih.govresearchgate.net The steric bulk of this compound could be advantageous in certain catalytic transformations where selectivity is crucial. For example, it could be explored as a catalyst in asymmetric synthesis or as a directing group in C-H activation reactions. The development of hindered amine stabilizers for polymeric materials is another area where such compounds could find use. google.com

In material science , amines are used as building blocks for polymers, as curing agents for epoxy resins, and in the synthesis of functional materials. The specific properties of this compound, such as its basicity and steric profile, could be leveraged to create materials with novel properties. For instance, it could be incorporated into polymer backbones to influence their thermal stability, solubility, or mechanical properties. Its potential use as a hindered amine light stabilizer (HALS) in polymers to prevent degradation from UV light could also be an area of investigation.

| Application Area | Potential Role of this compound | Rationale |

| Organocatalysis | Asymmetric catalyst | Steric hindrance could induce stereoselectivity. |

| Ligand for Metal Catalysis | Modulating the reactivity and selectivity of metal centers | The bulky substituent can create a specific coordination environment. |

| Polymer Chemistry | Monomer or additive | Influencing polymer properties such as stability and solubility. |

| Material Stabilization | Hindered Amine Light Stabilizer (HALS) | The sterically hindered amine moiety is a key feature of HALS. |

Q & A

(Basic) What synthetic methodologies are recommended for N-Ethyl-1,2-dimethylpropylamine, and how can reaction conditions minimize branching byproducts?

This compound (C₇H₁₇N) is typically synthesized via alkylation of primary amines or reductive amination of ketones. Due to its branched structure, steric hindrance must be mitigated by using low temperatures (e.g., 0–5°C) and bulky catalysts (e.g., LiAlH₄-t-BuONa). Reaction progress should be monitored via gas chromatography-mass spectrometry (GC-MS) to detect intermediates like halogenated amines or oxides . Optimization of solvent polarity (e.g., THF vs. DCM) can further reduce unwanted byproducts.

(Advanced) How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point variations)?

Conflicting boiling points (e.g., 114.7°C vs. literature anomalies) require validation through differential scanning calorimetry (DSC) under controlled pressure. Cross-reference vapor pressure data (19.6 mmHg at 25°C) with the Clausius-Clapeyron equation to calculate temperature-dependent corrections. Additionally, use nuclear magnetic resonance (NMR) to confirm molecular integrity, as impurities (e.g., hydroxylamines) may alter boiling behavior .

(Basic) What spectroscopic techniques confirm the structural integrity of this compound?

¹H and ¹³C NMR are critical for identifying branching:

- ¹H NMR : Methyl groups appear at δ 0.8–1.5 ppm, while N-CH₂ resonates at δ 2.4–3.0 ppm.

- ¹³C NMR : Quaternary carbons adjacent to nitrogen are observed at δ 40–50 ppm.

Infrared (IR) spectroscopy confirms primary amine N-H stretches (~3300 cm⁻¹). Compare results with computational simulations (e.g., DFT) to validate assignments .

(Advanced) How does the steric environment of this compound influence its coordination chemistry with transition metals?

The compound’s branching creates steric bulk, reducing ligand denticity. Investigate via:

- X-ray crystallography : Quantify metal-ligand bond angles (e.g., <90° indicates steric strain).